Methocarbamol-13C,d3

Mass Spectrometry Isotopic Labeling Internal Standard

Methocarbamol-13C,d3 is the optimal internal standard for methocarbamol quantification. Its dual ¹³C and ²H labeling yields a +4.01 Da mass shift, eliminating isotopic cross-talk while preserving identical retention time and ionization efficiency. This ensures baseline-resolved MS detection and corrects for matrix effects, achieving inter-day precision <10% CV per FDA/EMA guidelines. Ideal for clinical TDM, forensic toxicology, pharmacokinetic studies, and pharmaceutical QC. Accept no substitutes for regulatory-grade bioanalysis.

Molecular Formula C11H15NO5
Molecular Weight 245.25 g/mol
Cat. No. B12404892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethocarbamol-13C,d3
Molecular FormulaC11H15NO5
Molecular Weight245.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(COC(=O)N)O
InChIInChI=1S/C11H15NO5/c1-15-9-4-2-3-5-10(9)16-6-8(13)7-17-11(12)14/h2-5,8,13H,6-7H2,1H3,(H2,12,14)/i1+1D3
InChIKeyGNXFOGHNGIVQEH-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methocarbamol-13C,d3: Stable Isotope-Labeled Central Muscle Relaxant for Quantitative Bioanalysis


Methocarbamol-13C,d3 (CAS 2747917-88-8) is a stable isotope-labeled analog of methocarbamol, a centrally acting muscle relaxant used to treat skeletal muscle spasms and pain . The compound incorporates one carbon-13 (¹³C) atom and three deuterium (²H) atoms at specific positions within the methocarbamol molecular framework, resulting in a molecular weight of 245.25 g/mol versus the unlabeled parent compound's 241.24 g/mol . This strategic isotopic labeling enables precise quantification as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows [1]. As a skeletal muscle relaxant, methocarbamol acts centrally to depress polysynaptic reflexes and reversibly blocks voltage-dependent inactivation of the muscular Nav1.4 sodium channel . The labeled compound retains the same biological target engagement profile as the unlabeled drug, making it an essential tool for pharmacokinetic studies, therapeutic drug monitoring, forensic toxicology, and pharmaceutical quality control [2].

Why Methocarbamol-13C,d3 Cannot Be Substituted with Unlabeled Methocarbamol or Single-Labeled Analogs


Analytical workflows relying on LC-MS/MS or GC-MS for methocarbamol quantification face inherent variability from matrix effects, ion suppression/enhancement, and sample preparation losses [1]. Using unlabeled methocarbamol as a calibrator or external standard fails to correct for these matrix-induced variations, leading to imprecise and inaccurate quantitation with typical inter-day coefficient of variation (CV%) values exceeding 15% [2]. While single-isotope labeled standards such as Methocarbamol-d3 (MW 244.26) or Methocarbamol-13C offer improved co-elution behavior, their mass shift may be insufficient to fully resolve from endogenous interferences or to correct for deuterium/hydrogen exchange in complex biological matrices . Methocarbamol-13C,d3 (MW 245.25), with its dual ¹³C and ²H labeling, provides a +4.01 Da mass differential that ensures baseline chromatographic separation in MS detection channels while maintaining nearly identical physicochemical properties—including retention time, ionization efficiency, and extraction recovery—essential for reliable internal standardization [3]. Regulatory guidelines from the FDA and EMA explicitly recommend stable isotope-labeled internal standards over structural analogs for validated bioanalytical methods, and the dual-labeled format minimizes the risk of isotopic interference that can compromise data integrity in regulatory submissions [4].

Methocarbamol-13C,d3: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Mass Differentiation: +4.01 Da Shift Enables Unambiguous MS Detection

Methocarbamol-13C,d3 exhibits a molecular weight of 245.25 g/mol, a +4.01 Da increase over unlabeled methocarbamol (241.24 g/mol) and +0.99 Da over the single-deuterated analog Methocarbamol-d3 (244.26 g/mol) . This mass differential is engineered through substitution of one ¹²C with ¹³C (+1.00335 Da) and three ¹H with ²H (+1.00628 Da each) at the methoxy group . In LC-MS/MS applications, this 4-Da shift places the internal standard quantifier ion safely outside the isotopic cluster of the unlabeled analyte, eliminating cross-talk and enabling accurate peak integration even at trace concentrations [1].

Mass Spectrometry Isotopic Labeling Internal Standard

Isotopic Purity: ≥98% Dual-Labeled Enrichment for Reliable Quantification

Methocarbamol-13C,d3 is supplied with a certified purity of ≥98% as determined by HPLC, ensuring minimal interference from unlabeled or partially labeled impurities . In contrast, commercially available single-labeled standards such as Methocarbamol-d3 often report isotopic enrichment of 98% atom D but may contain residual unlabeled compound that introduces systematic bias in low-level quantification . The dual-labeling strategy reduces the probability of isotopic impurity co-elution because both ¹³C and ²H labels must be absent for an impurity to generate a signal in the internal standard channel .

Isotopic Purity LC-MS/MS Quality Control

Regulatory Compliance: Manufactured as a Certified Reference Standard for Traceability

Methocarbamol-13C,d3 is offered as a fully characterized reference standard compliant with pharmacopeial guidelines (USP/EP), including a comprehensive Certificate of Analysis (CoA) documenting identity, purity, and isotopic enrichment [1]. This level of characterization supports method validation, analytical method verification (AMV), and quality control (QC) during drug development and manufacturing . In contrast, many research-grade deuterated analogs lack the full CoA documentation required for regulatory submissions . The dual-labeled standard is specifically designated for use in analytical method development and traceability against pharmacopeial standards, ensuring data integrity in ANDA and DMF filings .

Regulatory Compliance Reference Standard Quality Control

Optimal Application Scenarios for Methocarbamol-13C,d3 in Bioanalysis and Pharmaceutical Development


LC-MS/MS Bioanalytical Method Validation for Pharmacokinetic Studies

Methocarbamol-13C,d3 serves as the gold-standard internal standard for quantifying methocarbamol in plasma, serum, or urine during preclinical and clinical pharmacokinetic studies. Its +4.01 Da mass shift relative to the unlabeled analyte ensures zero isotopic cross-talk, while its identical retention time and ionization efficiency correct for matrix effects and sample preparation variability. Using this dual-labeled IS enables the validated method to achieve inter-day precision (CV%) below 10% and accuracy within 85-115%, meeting FDA/EMA bioanalytical guidelines [1].

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical laboratories performing therapeutic drug monitoring of methocarbamol or investigating overdose cases, Methocarbamol-13C,d3 provides unequivocal identification and quantification in complex biological matrices. The dual-labeled internal standard is compatible with both GC-MS and LC-MS/MS platforms and is available as a certified reference material (CRM) for calibration and quality control. Its use minimizes false positives or negatives caused by matrix interferences or isobaric compounds, ensuring reliable patient results .

Pharmaceutical Quality Control and Stability Testing

Methocarbamol-13C,d3 is employed as a reference standard for the quantification of methocarbamol active pharmaceutical ingredient (API) and its related impurities in finished dosage forms. The high chemical purity (≥98%) and full CoA documentation support accurate potency determination and impurity profiling as per USP/EP monographs. The stable isotope label allows for precise quantitation without interference from excipients or degradation products, facilitating robust stability-indicating methods [2].

Metabolite Identification and Drug-Drug Interaction Studies

The dual-labeled nature of Methocarbamol-13C,d3 makes it uniquely suited for tracking the parent drug and distinguishing it from phase I and II metabolites in in vitro and in vivo metabolism studies. The ¹³C and ²H labels remain intact through most biotransformation pathways, enabling accurate quantification of methocarbamol in the presence of co-eluting metabolites. This capability is essential for investigating metabolic pathways, identifying drug-drug interactions, and fulfilling regulatory requirements for metabolite safety testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methocarbamol-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.